molecular formula C9H15N6O2+ B11516561 N-[(2Z)-3-(dimethylamino)-2-(3-nitro-1H-1,2,4-triazol-1-yl)prop-2-en-1-ylidene]-N-methylmethanaminium

N-[(2Z)-3-(dimethylamino)-2-(3-nitro-1H-1,2,4-triazol-1-yl)prop-2-en-1-ylidene]-N-methylmethanaminium

Cat. No.: B11516561
M. Wt: 239.25 g/mol
InChI Key: SYQFDVXJCKHGLJ-UHFFFAOYSA-N
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Description

[(2Z)-3-(DIMETHYLAMINO)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROP-2-EN-1-YLIDENE]DIMETHYLAZANIUM is a complex organic compound that features a triazole ring, a nitro group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2Z)-3-(DIMETHYLAMINO)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROP-2-EN-1-YLIDENE]DIMETHYLAZANIUM typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amino group under suitable conditions.

    Substitution: The triazole ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitroso or nitrate derivatives, while reduction can yield amino derivatives.

Scientific Research Applications

[(2Z)-3-(DIMETHYLAMINO)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROP-2-EN-1-YLIDENE]DIMETHYLAZANIUM has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2Z)-3-(DIMETHYLAMINO)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROP-2-EN-1-YLIDENE]DIMETHYLAZANIUM involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The triazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler compound with similar structural features.

    3-Nitro-1H-1,2,4-Triazole: Contains the nitro group and triazole ring but lacks the dimethylamino group.

    Dimethylamino-1H-1,2,4-Triazole: Contains the dimethylamino group and triazole ring but lacks the nitro group.

Uniqueness

[(2Z)-3-(DIMETHYLAMINO)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROP-2-EN-1-YLIDENE]DIMETHYLAZANIUM is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H15N6O2+

Molecular Weight

239.25 g/mol

IUPAC Name

[(Z)-3-(dimethylamino)-2-(3-nitro-1,2,4-triazol-1-yl)prop-2-enylidene]-dimethylazanium

InChI

InChI=1S/C9H15N6O2/c1-12(2)5-8(6-13(3)4)14-7-10-9(11-14)15(16)17/h5-7H,1-4H3/q+1

InChI Key

SYQFDVXJCKHGLJ-UHFFFAOYSA-N

Isomeric SMILES

CN(C)/C=C(/C=[N+](C)C)\N1C=NC(=N1)[N+](=O)[O-]

Canonical SMILES

CN(C)C=C(C=[N+](C)C)N1C=NC(=N1)[N+](=O)[O-]

Origin of Product

United States

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